molecular formula C13H16N2O2S B2859636 4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine CAS No. 863001-00-7

4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine

Cat. No. B2859636
CAS RN: 863001-00-7
M. Wt: 264.34
InChI Key: AHIFENNSJHJWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine” is a chemical compound with the molecular formula C13H16N2O2S and a molecular weight of 264.34 . It is also known by other names such as “6-Ethoxy-2-(4-morpholinyl)benzothiazole” and "Benzothiazole, 6-ethoxy-2-(4-morpholinyl)-" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine” can be analyzed based on its IR, 1H NMR, and 13C NMR spectral data . For example, the 1H NMR spectrum shows signals at various chemical shifts, indicating the presence of different types of protons in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine” include a predicted boiling point of 416.1±55.0 °C and a predicted density of 1.258±0.06 g/cm3 .

Scientific Research Applications

Antibacterial Activity

The compound has been found to have promising antibacterial activity. It has been used in the synthesis of hybrid antimicrobials that combine the effect of two or more agents . These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Anti-Inflammatory Properties

The compound has been used in the synthesis of novel derivatives that have been evaluated for anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .

Complexation with Peptides

The compound has been used in the complexation with peptides for antibacterial applications . The comparative antibacterial behaviour of drug–peptide complex, drug alone and peptide alone indicates a distinctive mode of action of the drug–peptide complex .

Synthesis of Derivatives

The compound has been used in the synthesis of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives . These derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Molecular Docking Studies

Molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Future Directions

The future directions for “4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine” could involve further evaluation of its biological activities. For instance, similar benzothiazole derivatives have been evaluated for their anti-inflammatory properties , suggesting potential applications in the development of new anti-inflammatory agents. Further studies could also explore the synthesis of other derivatives and evaluate their biological activities.

properties

IUPAC Name

4-(6-ethoxy-1,3-benzothiazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-2-17-10-3-4-11-12(9-10)18-13(14-11)15-5-7-16-8-6-15/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIFENNSJHJWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.